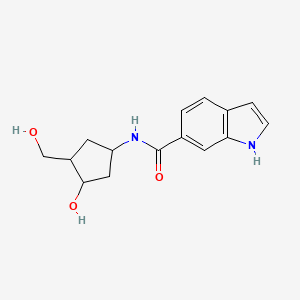

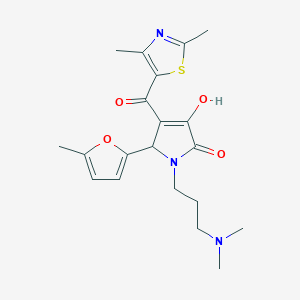

![molecular formula C19H17BrN2O B3005840 (E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 1025695-93-5](/img/structure/B3005840.png)

(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, commonly known as BIPEP, is a synthetic compound with a variety of applications in scientific research. BIPEP has been studied as a potential therapeutic agent for a range of diseases, and its mechanism of action and biochemical and physiological effects have been extensively researched.

Scientific Research Applications

Anticancer Applications

(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, a type of chalcone derivative, has been studied for its potential anticancer properties. Research on related chalcones derived from N-ethyl-3-acetylindole, including (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one, has revealed insights into their molecular structure and antiproliferative activities. The molecular packing of these compounds is primarily controlled by hydrogen bonds, C–H⋅⋅⋅π interactions, and π···π stacking interactions, which are critical to their bioactivity. Additionally, density functional theory (DFT) calculations have provided valuable data on their chemical reactivity indices, further emphasizing their potential in anticancer applications (Badria et al., 2019).

Antinociceptive Activities

Another area of interest is the exploration of antinociceptive activities. Studies involving compounds structurally related to (E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, such as methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate (E139), have shown antinociceptive effects in tests like the formalin and hot plate tests in mice. These studies have opened up possibilities for these compounds to be used in pain management, with an emphasis on their interactions with GABA receptors (Masocha, Kombian, & Edafiogho, 2016).

Enamide in Cyclization Reactions

The application of enamides, similar to (E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide, in cyclization reactions has also been a significant area of research. Studies have shown that these compounds can be crucial in forming complex structures like cephalotaxine skeleton, indicating their potential in synthesizing complex organic compounds (Taniguchi et al., 2005).

Spirocyclic Compound Formation

Additionally, the role of related enamides in the formation of spirocyclic compounds, particularly through Heck cyclizations, has been studied. This process involves the insertion of the enamide double bond into an aryl-Pd bond followed by various reactions leading to spiro compounds, demonstrating the versatility of these enamides in organic synthesis (Satyanarayana & Maier, 2008).

Urease Inhibition

Research into indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, similar to our compound of interest, has highlighted their potential as potent urease inhibitors. These compounds have shown significant inhibitory activities against the urease enzyme, indicating their potential applications in therapeutic treatments (Nazir et al., 2018).

properties

IUPAC Name |

(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O/c20-16-8-5-14(6-9-16)7-10-19(23)21-12-11-15-13-22-18-4-2-1-3-17(15)18/h1-10,13,22H,11-12H2,(H,21,23)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDJLKMYNMYHQP-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

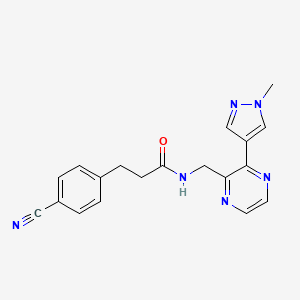

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B3005764.png)

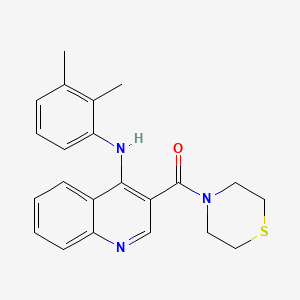

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005768.png)

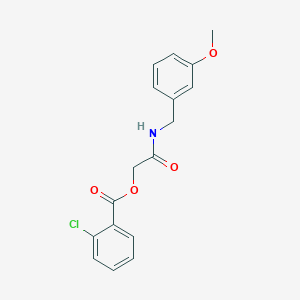

![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)

![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoroquinazoline](/img/structure/B3005773.png)

![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)